

An In-depth Technical Guide to **tert-Butylazomethine** (CAS 13987-61-6)

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Compound of Interest

Compound Name: *tert-Butylazomethine*

Cat. No.: *B083417*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butylazomethine** (CAS No. 13987-61-6), also known as N-*tert*-Butylmethanimine. It details the compound's chemical and physical properties, synthesis, reactivity, and key applications in organic synthesis. The information is tailored for professionals in research and drug development who utilize specialized chemical intermediates.

Core Chemical and Physical Properties

tert-Butylazomethine is a sterically hindered aliphatic aldimine.^[1] Its bulky *tert*-butyl group influences its solubility in organic solvents and moderates its reactivity, which is advantageous for controlled chemical transformations.^{[1][2]} The compound typically appears as a colorless liquid or a crystalline solid.^[3] All pertinent quantitative data is summarized in Table 1.

Table 1: Physicochemical Properties of **tert-Butylazomethine**

Property	Value	Source(s)
CAS Number	13987-61-6	[1][4][5]
Molecular Formula	C ₅ H ₁₁ N	[3][4][5][6]
Molecular Weight	85.15 g/mol	[4][5][6][7]
Density	0.71 g/cm ³	[3][5]
Boiling Point	63-65 °C or 87 °C	[3][5][6]
Flash Point	-3 °C	[3][5]
Vapor Pressure	72.7 mmHg at 25°C	[6]
pKa (Predicted)	7.20 ± 0.50	[3][5]
Topological Polar Surface Area	12.4 Å ²	[6]
Synonyms	N-tert-Butylmethanimine, tert-Butylformaldimine, N-Methylene-tert-butylamine	[5][6][7]

Safety, Handling, and Storage

tert-Butylazomethine is a flammable and corrosive substance.[3] It can cause irritation and damage upon contact with the skin and eyes.[3]

- **Handling:** Operations should be conducted in a well-ventilated area.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory to prevent exposure.[3]
- **Storage:** The compound should be stored in a cool, dry, and well-ventilated location.[3] It must be kept away from sources of ignition and oxidizing agents.[3] Recommended storage temperature is between 2-8°C in a refrigerator.[7]

Synthesis and Experimental Protocols

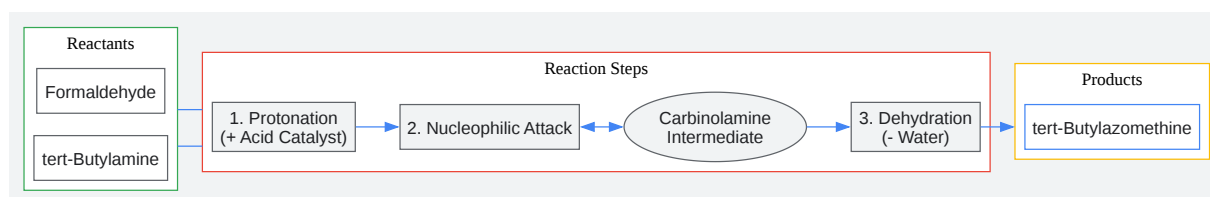
The primary route for synthesizing **tert-Butylazomethine** is the acid-catalyzed condensation of tert-butylamine with formaldehyde. The reaction is reversible, necessitating the removal of

water to drive the equilibrium towards the imine product.[1]

Experimental Protocol: General Mechanism for Acid-Catalyzed Imine Formation

- Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of formaldehyde, which significantly increases the electrophilicity of the carbonyl carbon.[1]
- Nucleophilic Attack: The nitrogen atom of tert-butylamine, acting as a nucleophile, attacks the activated carbonyl carbon.[1] This step leads to the formation of a tetrahedral carbinolamine intermediate.[1]
- Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom.[1]
- Dehydration: The resulting hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (H_2O).[1]
- Iminium Ion Formation and Deprotonation: The departure of water generates a resonance-stabilized iminium ion. A base (such as another amine molecule) then removes a proton from the nitrogen to yield the final **tert-Butylazomethine** product and regenerate the catalyst.[1] Water is typically removed via azeotropic distillation (e.g., with a Dean-Stark apparatus) to ensure a high yield.[1]

An alternative, though less detailed, method involves the reaction of tert-butylamine with methylene chloride in a suitable solvent under an inert atmosphere.[3]



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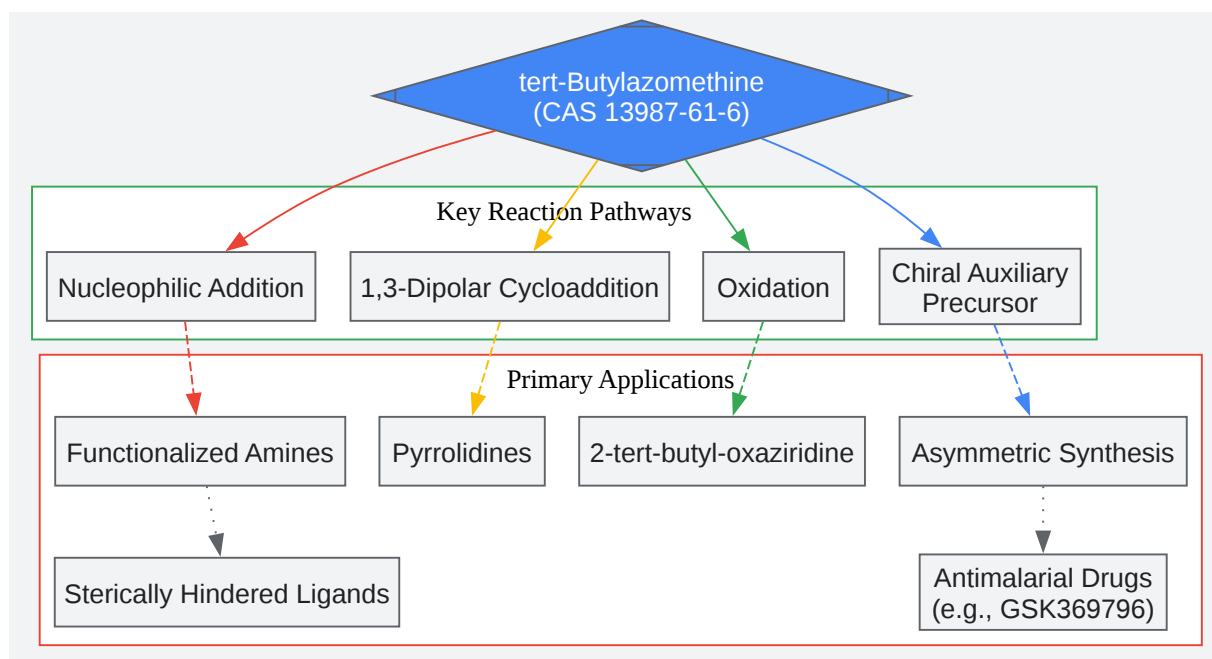
Caption: Synthesis workflow for **tert-Butylazomethine**.

Reactivity and Applications in Drug Development

tert-Butylazomethine serves as a valuable intermediate for synthesizing fine chemicals and pharmaceuticals.^[4] Its unique steric and electronic properties make it a versatile building block.^[1]

Key Reactions and Applications

- **Nucleophilic Addition:** The electrophilic carbon of the C=N bond is highly susceptible to attack by nucleophiles, a fundamental reaction of imines.^[1] The steric hindrance from the tert-butyl group can be exploited to achieve high selectivity in these additions.^[1]
- **Asymmetric Synthesis:** It is a precursor for chiral auxiliaries, such as tert-butanefulfinyl imines, which are widely used in the stereoselective synthesis of complex nitrogen-containing molecules.^{[1][8]}
- **Cycloaddition Reactions:** It can be used to generate azomethine ylides in situ for 1,3-dipolar cycloaddition reactions.^[4] This method is a powerful tool for constructing five-membered nitrogen-containing heterocycles like pyrrolidines, which are common scaffolds in pharmaceuticals.^{[1][4]}
- **Ligand Design:** The compound is a precursor for creating sterically demanding ligands for transition-metal catalysis, which can enable highly selective transformations such as C-H activation.^[1]
- **Oxidation:** Oxidation of **tert-Butylazomethine**, for example with sodium hypochlorite, yields 2-tert-butyl-oxaziridine, an intermediate used in various chemical processes.^[1]
- **Pharmaceutical Synthesis:** It is a key reagent in the synthesis of the novel 4-aminoquinoline antimalarial drug GSK369796 (N-tert-Butyl Isoquine).^[5]



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Caption: Key reaction pathways and applications.

Conclusion

tert-Butylazomethine is a foundational reagent in modern organic synthesis with significant utility in pharmaceutical and materials science research. Its distinct steric profile, conferred by the tert-butyl group, allows for high selectivity in a range of chemical transformations. From its role as a precursor to chiral auxiliaries and complex heterocycles to its direct application in the synthesis of antimalarial drugs, **tert-Butylazomethine** continues to be an indispensable tool for chemists and drug development professionals.

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